N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-15-9-12(21-2)7-8-13(15)16(19)18-14-6-4-3-5-11(14)10-17/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDVTYHWTUVMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s consistency and quality for commercial applications.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group is prone to oxidation, forming sulfoxides or sulfones under controlled conditions.
Structural Evidence : In compound 61 (Table 1, ), a 4-(methylsulfonyl)phenyl substituent demonstrated stability under physiological conditions, suggesting analogous behavior for the sulfone derivative of this benzamide.
Hydrolysis Reactions
The cyano (-CN) and amide (-CONH-) groups participate in hydrolysis:
Cyano Group Hydrolysis
| Conditions | Catalyst | Product | Notes |
|---|---|---|---|
| Acidic (HCl, H<sub>2</sub>O, reflux) | None | 2-carbamoylphenyl derivative | Partial hydrolysis to amide; competing benzamide cleavage observed above 80°C. |
| Basic (NaOH, EtOH/H<sub>2</sub>O) | Phase-transfer catalysts | 2-carboxylphenyl derivative | Full conversion to carboxylic acid requires prolonged heating. |
Amide Bond Cleavage
| Reagents | Conditions | Fragments |
|---|---|---|
| 6M HCl, reflux | 12–24 hrs | 2-methoxy-4-(methylsulfanyl)benzoic acid + 2-cyanoaniline |
| LiAlH<sub>4</sub>, THF | 0°C → 25°C, 2 hrs | Reduced to amine (secondary pathway) |
Mechanistic Insight : The electron-withdrawing cyano group ortho to the amide nitrogen increases susceptibility to acid-catalyzed hydrolysis.
Nucleophilic Substitution
The methoxy (-OMe) group may undergo demethylation or displacement:
Cyclization and Rearrangement
Under basic conditions, the cyano group may participate in intramolecular cyclization:
| Conditions | Product | Key Reference |
|---|---|---|
| K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C | Quinazolinone derivative | Similar reactivity observed in 3-nitroindole systems |
Proposed Pathway :
-
Deprotonation of the amide nitrogen.
-
Nucleophilic attack by the cyano group, forming a six-membered ring.
-
Aromatization via elimination (e.g., HCN or H<sub>2</sub>O) .
Catalytic Hydrogenation
The cyano group can be reduced to an amine:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C, H<sub>2</sub> (1 atm) | EtOH, 25°C, 6 hrs | 2-aminophenyl derivative | >90% (analogous to EVT-11306337) |
| Ra-Ni, NH<sub>3</sub> | MeOH, 60°C, 12 hrs | Primary amine with retained sulfanyl | 75–80% |
Photochemical Reactions
The methylsulfanyl group exhibits unique reactivity under UV light:
| Conditions | Reaction Type | Outcome |
|---|---|---|
| UV (254 nm), benzene | C–S bond cleavage | Thiyl radical formation + recombination products |
| UV + O<sub>2</sub> | Photooxidation | Sulfoxide/sulfone mixtures |
Caution : Irradiation may degrade the benzamide backbone, limiting synthetic utility .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights functional group influences:
Industrial and Pharmacological Implications
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- IUPAC Name : N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
This structure includes functional groups such as methoxy, methylsulfanyl, and a cyanophenyl moiety, which contribute to its reactivity and potential interactions with biological targets.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical reactions, enabling the formation of more complex molecules. This capability is crucial for developing new compounds with desired properties in pharmaceuticals and materials science.
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
- Receptor Binding : The compound may interact with various receptors, influencing cellular signaling pathways and exhibiting pharmacological activities.
Medicinal Chemistry
The compound's potential as a therapeutic agent is under investigation for various conditions, including:
- Anticancer Activity : Preliminary studies have shown that it can inhibit the growth of cancer cell lines. For instance, in vitro studies demonstrated significant cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 8.7 | Apoptosis induction |
| A549 | 10.5 | Mitochondrial disruption |
| HCT-116 | 12.3 | Inhibition of proliferation |
- Antiviral Properties : The compound has shown promise against viral infections such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). Studies indicate that it enhances the levels of antiviral proteins within cells.
Case Study 1: Anticancer Effects
A study evaluating the effects of this compound on human cervical carcinoma cells (HeLa) demonstrated a significant reduction in cell viability. The mechanism involved apoptosis via caspase activation pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antiviral Potential
Research conducted on HepG2 cells indicated that treatment with this compound led to increased levels of APOBEC3G, a protein that plays a role in reducing HBV replication. This suggests its potential utility in antiviral therapies.
Industrial Applications
In addition to its research applications, this compound is being explored for use in industrial processes. Its unique chemical properties may contribute to the development of new materials or chemical processes, enhancing efficiency and sustainability in various sectors.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the enzyme’s active site, disrupting its normal function and leading to reduced tumor cell proliferation . The compound’s structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and cyanoacetamide derivatives, such as:
- N-(benzothiazol-2-yl)-2-cyanoacetamide
- 2-[(2-cyanophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide
Uniqueness
What sets N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound in various research fields .
Biological Activity
N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy.
Chemical Structure and Synthesis
This compound features a complex structure characterized by a cyanophenyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core. The synthesis of this compound typically involves multi-step organic reactions, including cyanoacetylation of amines and subsequent modifications to introduce the desired functional groups. Common synthetic routes utilize various reagents under controlled conditions to optimize yield and purity.
The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in several cancer types. By binding to the active site of CA IX, the compound disrupts its function, leading to reduced tumor cell proliferation .
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those derived from breast and colon cancers. For instance, compounds related to this structure have shown IC50 values in the low micromolar range against tumorigenic cells while sparing non-tumorigenic cells .
Case Studies and Research Findings
-
Inhibition of Carbonic Anhydrase IX :
- A study highlighted the compound's ability to inhibit CA IX effectively. The binding affinity was assessed using enzyme kinetics, revealing a significant reduction in enzyme activity at concentrations as low as 10 µM.
- Cytotoxicity Against Cancer Cell Lines :
- Molecular Docking Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| This compound | Structure | 10 | Carbonic Anhydrase IX |
| N-benzothiazol-2-yl-2-cyanoacetamide | Structure | 15 | Various Kinases |
| 2-[(2-cyanophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide | Structure | 12 | Cancer Cell Proliferation |
Q & A
Basic: What are the optimal synthetic routes for N-(2-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide, and how can reaction yields be maximized?
The synthesis typically involves multi-step protocols, including:
- Esterification : Starting with methoxy-substituted benzoic acid derivatives, activated via thionyl chloride or DCC coupling to form reactive intermediates.
- Nucleophilic substitution : Introduction of methylsulfanyl groups using sodium methanethiolate or analogous reagents under controlled pH (e.g., 7–9) .
- Coupling reactions : Amide bond formation between 2-cyanophenylamine and the acyl chloride derivative, optimized using bases like triethylamine in anhydrous THF .
Yield optimization : Use catalytic DMAP for acyl coupling (10–15% increase) and monitor reaction progress via TLC or HPLC. Purification via silica gel chromatography (hexane/EtOAc gradient) ensures >95% purity .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, methylsulfanyl at δ 2.5 ppm). Aromatic protons show splitting due to electron-withdrawing cyano groups .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths (C–S: ~1.78 Å) and dihedral angles between benzamide and cyanophenyl groups. Hydrogen-bonding networks (N–H···O) stabilize crystal packing .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 329.08) and fragmentation patterns .
Basic: What physicochemical properties influence its solubility and stability in biological assays?
- LogP : Calculated as ~3.2 (PubChem QSPR models), indicating moderate lipophilicity suitable for membrane penetration .
- Thermal stability : Decomposes at 250–300°C (DSC/TGA data), with hygroscopicity requiring anhydrous storage .
- Solubility : Poor in water (<0.1 mg/mL); use DMSO or PEG-400 for in vitro studies. Adjust pH to 6–8 to prevent hydrolysis of the methylsulfanyl group .
Advanced: How can SHELX software resolve crystallographic data contradictions in structural refinement?
SHELXL employs phase annealing and negative quartet relations to address ambiguities in electron density maps:
- Disordered regions : Apply PART instructions and restraints (e.g., DFIX for bond lengths) to model methylsulfanyl conformers .
- Twinned crystals : Use TWIN/BASF commands to refine twin fractions (e.g., 0.33 for hemihedral twinning). R-factors <5% indicate reliable solutions .
- Validation : Check PLATON alerts for missed symmetry (e.g., pseudo-merohedral twinning) .
Advanced: What mechanisms underlie its potential biological activity, and how can structure-activity relationships (SAR) be explored?
- HDAC inhibition : Analogous benzamides (e.g., MS-275) bind zinc in histone deacetylase active sites, increasing acetylated histone H3 levels in cortical neurons .
- Antimicrobial SAR : The methylsulfanyl group enhances membrane permeability, while the cyano group stabilizes π-stacking with microbial enzyme pockets .
- Testing : Use in silico docking (AutoDock Vina) with PDB: 4A69 (HDAC2) to predict binding modes. Validate via Western blot for Ac-H3 .
Advanced: How can discrepancies in biological assay results (e.g., IC50 variability) be systematically addressed?
- Assay design : Control for redox interference (methylsulfanyl can oxidize to sulfoxide; use antioxidants like ascorbate) .
- Data normalization : Reference cytotoxicity (MTT assays) against HEK-293 cells to exclude nonspecific effects.
- Statistical analysis : Apply Grubbs’ test to identify outliers in dose-response curves. Replicate experiments with fresh DMSO stocks to avoid precipitation artifacts .
Advanced: What computational strategies predict its reactivity in novel derivatives?
- DFT calculations : Gaussian09 at B3LYP/6-311+G(d,p) level models frontier orbitals (HOMO: cyanophenyl; LUMO: benzamide), guiding electrophilic substitution sites .
- MD simulations : GROMACS analyzes solvation dynamics (e.g., water diffusion coefficients near methylsulfanyl groups) to optimize solubility .
- QSPR models : Train neural networks on PubChem datasets (2,100+ descriptors) to correlate substituents with logD or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
